molecular formula C11H13NO2 B034306 (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid CAS No. 104974-45-0

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid

Cat. No.: B034306
CAS No.: 104974-45-0
M. Wt: 191.23 g/mol
InChI Key: CDULPPOISZOUTK-NSHDSACASA-N
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Description

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid is a chiral amino acid derivative with a unique structure that includes a naphthalene ring system

Scientific Research Applications

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose .

Future Directions

This involves discussing potential future research directions or applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available naphthalene derivatives.

    Reduction: The naphthalene ring is partially reduced to form a tetrahydronaphthalene intermediate.

    Amination: Introduction of the amino group is achieved through various amination reactions, such as reductive amination or nucleophilic substitution.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.

Major Products:

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides, esters, or other functionalized derivatives.

Comparison with Similar Compounds

    2-Aminonaphthalene: A simpler analog with a similar naphthalene structure but lacking the tetrahydro and carboxylic acid groups.

    Naphthalene-2-carboxylic acid: Similar carboxylic acid functionality but without the amino group.

    Tetrahydronaphthalene derivatives: Compounds with similar partially reduced naphthalene rings but different functional groups.

Uniqueness: (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid is unique due to its combination of a chiral center, an amino group, and a carboxylic acid group within a tetrahydronaphthalene framework. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDULPPOISZOUTK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](CC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428110
Record name (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104974-45-0
Record name (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid
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